molecular formula C11H15NO3 B13044632 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

Cat. No.: B13044632
M. Wt: 209.24 g/mol
InChI Key: GSARZDODCJYUSI-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 g/mol This compound is characterized by the presence of an amino group, a propanol group, and a dihydrobenzo dioxin ring structure

Chemical Reactions Analysis

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dihydrobenzo dioxin ring structure can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can be compared with other similar compounds, such as:

Biological Activity

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS No. 613656-44-3) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 209.25 g/mol
  • Purity : Typically >98% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Recent studies have identified this compound as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to significant antimycobacterial activity, particularly against strains resistant to conventional treatments .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits:

  • Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis.

This suggests its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .

Neuroprotective Effects

Research has also indicated that compounds structurally related to this compound may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyFindings
Nietupski et al. (2012)Identified iminosugar-based inhibitors that include similar structures, showing prolonged survival in Niemann-Pick C mice, indicating potential for metabolic disorders .
Kovacic et al. (2017)Investigated glucosylceramide synthase inhibitors that demonstrated altered glucosylceramide levels in animal models; relevant due to structural similarities with the target compound .
DprE1 Inhibition Study (2020)Showed that derivatives based on the same scaffold exhibited potent inhibition against DprE1 with significant whole-cell activity against Mycobacterium tuberculosis .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2

InChI Key

GSARZDODCJYUSI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCO)N

Origin of Product

United States

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